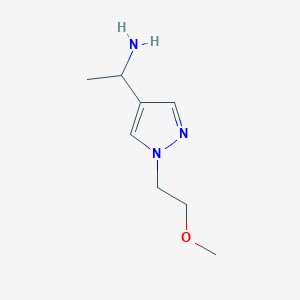
1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethanamine
Descripción general
Descripción
1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethanamine, also known as Mepyrazole, is a synthetic compound that is used in scientific research and laboratory experiments. It is a member of the pyrazole family and is structurally similar to many other compounds in the pyrazole family, such as pyridoxal and pyridoxamine. Mepyrazole has been used in various scientific research applications, including in the study of biochemical and physiological effects, and in the synthesis of other compounds. It has also been studied for its potential applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical compound 1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethanamine is a subject of interest in the field of organic synthesis and chemical research, with applications ranging from the development of new pharmaceutical compounds to materials science. Although the exact compound was not directly found, research on related pyrazole derivatives provides insight into potential applications and characteristics.
Synthesis of Pyrazole Derivatives : Research efforts have led to the synthesis of various pyrazole derivatives, highlighting the versatility and reactivity of pyrazole cores in organic chemistry. For instance, the study of pyrazole and 1,2,4-triazole derivatives emphasizes their significant role in medicine and pharmacy due to their pharmacological potential and chemical modification possibilities (Fedotov et al., 2022). Similarly, the synthesis of highly substituted 1H-pyrazole-5-carboxylates from 4-Aryl-2,4-diketoesters and Arylhydrazines reveals the chemical flexibility of pyrazole compounds, indicating potential pathways for creating compounds with diverse biological activities (Jiao-Jiao Zhai et al., 2016).
Pharmacological Applications : The research on pyrazole derivatives extends into pharmacological explorations, where certain pyrazole-based compounds have been investigated for their antimicrobial activities. This includes the synthesis and evaluation of compounds bearing benzimidazole and pyrazole motifs, which have shown significant antimicrobial activity against various microorganisms (Desai et al., 2017).
Catalytic and Material Science Applications : Pyrazole derivatives have also been explored for their applications in catalysis and materials science. For example, Palladium(II) complexes of (pyridyl)imine ligands, which may share structural similarities with 1-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)ethanamine, have shown potential as catalysts for the methoxycarbonylation of olefins, suggesting utility in synthetic chemistry and industrial applications (Zethu Zulu et al., 2020).
Propiedades
IUPAC Name |
1-[1-(2-methoxyethyl)pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-7(9)8-5-10-11(6-8)3-4-12-2/h5-7H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUMWJCJIIBENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CCOC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[(2-Chloropyridin-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1528618.png)

![2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1528625.png)
![3-Benzo[1,3]dioxol-5-YL-piperazin-2-one](/img/structure/B1528626.png)

![1-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1528629.png)





